Squalamine lactate hydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

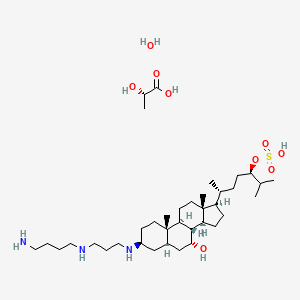

Squalamine lactate hydrate is a naturally occurring aminosterol compound originally isolated from the liver of the dogfish shark, Squalus acanthias. It is known for its broad-spectrum antimicrobial properties and has shown potential in various therapeutic applications, including antibacterial, antiviral, and antiangiogenic activities .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of squalamine lactate hydrate typically involves the modification of cholic acid scaffolds. The process includes several key steps:

Preparation of the Steroid Backbone: This involves modifying cholic acid to form the steroid structure.

Formation of the Spermidine Fragment: This step involves synthesizing the polyamine fragment.

Unblocking Protective Groups: Various protective groups used during synthesis are removed.

Sulfation at the C24 Position: The final step involves sulfating the C24 position to complete the synthesis.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, ensuring that the compound meets pharmaceutical standards for clinical use .

Análisis De Reacciones Químicas

Types of Reactions: Squalamine lactate hydrate undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products .

Aplicaciones Científicas De Investigación

Squalamine lactate hydrate has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying aminosterol chemistry and its derivatives.

Biology: It is studied for its role in cellular processes and membrane interactions.

Medicine: It has shown promise in treating bacterial infections, viral infections, and cancer.

Industry: It is explored for its potential in developing new antimicrobial agents and drug delivery systems.

Mecanismo De Acción

Squalamine lactate hydrate exerts its effects through several mechanisms:

Antimicrobial Activity: It disrupts the integrity of bacterial membranes by interacting with negatively charged phosphate groups, leading to cell death.

Antiangiogenic Activity: It inhibits the formation of new blood vessels by blocking vascular endothelial growth factor (VEGF)-induced endothelial tube formation.

Antiviral Activity: It binds to the cytoplasmic surface of the plasma membrane, displacing proteins and inhibiting viral replication.

Comparación Con Compuestos Similares

Squalamine lactate hydrate is unique among aminosterols due to its broad-spectrum activity and multiple therapeutic applications. Similar compounds include:

Trodusquemine: Known for its anti-obesity and neuroprotective properties.

Ceragenins: Synthetic analogs with potent antimicrobial activity.

Claramine: Another aminosterol with similar antibacterial properties.

These compounds share structural similarities but differ in their specific biological activities and therapeutic potential.

Propiedades

Fórmula molecular |

C37H73N3O9S |

|---|---|

Peso molecular |

736.1 g/mol |

Nombre IUPAC |

[(3R,6R)-6-[(3S,5R,7R,8R,9S,10S,13R,14S,17R)-3-[3-(4-aminobutylamino)propylamino]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] hydrogen sulfate;(2S)-2-hydroxypropanoic acid;hydrate |

InChI |

InChI=1S/C34H65N3O5S.C3H6O3.H2O/c1-23(2)31(42-43(39,40)41)12-9-24(3)27-10-11-28-32-29(14-16-34(27,28)5)33(4)15-13-26(21-25(33)22-30(32)38)37-20-8-19-36-18-7-6-17-35;1-2(4)3(5)6;/h23-32,36-38H,6-22,35H2,1-5H3,(H,39,40,41);2,4H,1H3,(H,5,6);1H2/t24-,25-,26+,27-,28+,29+,30-,31-,32+,33+,34-;2-;/m10./s1 |

Clave InChI |

ZPYIELFRIYUVQP-BHBJEIPNSA-N |

SMILES isomérico |

C[C@H](CC[C@H](C(C)C)OS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@@H](C4)NCCCNCCCCN)C)O)C.C[C@@H](C(=O)O)O.O |

SMILES canónico |

CC(C)C(CCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)NCCCNCCCCN)C)O)C)OS(=O)(=O)O.CC(C(=O)O)O.O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,3R,4R,5S,6S,7S,8R,13R,14R,16S,17S,18R)-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10800232.png)

![(2S)-4-[(3aS,7aR)-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]-2-benzyl-4-oxobutanoate;methane](/img/structure/B10800239.png)

![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[(E)-(2-ethyl-1,1-dioxido-5-isothiazolidinylidene)methyl]-](/img/structure/B10800249.png)

![[(1S,2R,3R,4R,5S,6S,7S,8R,9R,13R,16S,17S,18R)-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10800253.png)

![4-[(1R)-2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;2,3-dihydroxybutanedioic acid](/img/structure/B10800270.png)

![[(1S,2S,3R,4R,5S,6S,7S,8R,9S,13R,14R,16S,17S,18R)-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10800276.png)

![(2S)-2-amino-3-[4-[2-amino-6-[2,2,2-trifluoro-1-[4-(3-fluorophenyl)phenyl]ethoxy]pyrimidin-4-yl]phenyl]propanoic acid;hydrochloride](/img/structure/B10800299.png)

![magnesium;hydride;6-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole](/img/structure/B10800311.png)

![(14S,27S)-22-ethyl-7,11,14,15-tetrahydroxy-6'-(2-hydroxypropyl)-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione](/img/structure/B10800326.png)

![N-(pyridin-2-ylmethyl)-1-[4-(1,4,8,11-tetrazacyclotetradec-1-ylmethyl)phenyl]methanamine;hexahydrobromide](/img/structure/B10800333.png)